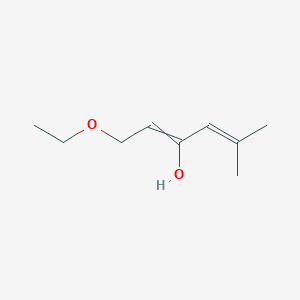

1-Ethoxy-5-methylhexa-2,4-dien-3-OL

Description

Properties

CAS No. |

62797-16-4 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1-ethoxy-5-methylhexa-2,4-dien-3-ol |

InChI |

InChI=1S/C9H16O2/c1-4-11-6-5-9(10)7-8(2)3/h5,7,10H,4,6H2,1-3H3 |

InChI Key |

UGYBJYLXAAWZPP-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC=C(C=C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Hydroelementation of Diynes

Reaction Overview

Hydroelementation, a reaction involving the addition of hydrogen or other elements across unsaturated bonds, serves as a primary method for synthesizing 1-Ethoxy-5-methylhexa-2,4-dien-3-ol. This approach typically employs diyne precursors, which undergo catalytic transformation to yield the target compound. The process is characterized by its reliance on transition-metal catalysts, such as palladium or nickel complexes, to facilitate regioselective bond formation.

Catalytic Systems and Conditions

The choice of catalyst significantly impacts yield and selectivity. For instance, palladium(II) acetate in combination with phosphine ligands has been shown to promote hydroalkoxylation of terminal diynes, enabling the introduction of the ethoxy group at the C1 position. Solvent selection also plays a critical role, with tetrahydrofuran (THF) and dichloromethane (DCM) being preferred for their ability to stabilize reactive intermediates. Reaction temperatures typically range from 25°C to 60°C, with higher temperatures accelerating kinetics but risking side reactions such as polymerization.

Mechanistic Insights

The mechanism proceeds through a π-alkyne coordination to the metal center, followed by anti-addition of the hydroxyl group to the proximal carbon. Subsequent β-hydride elimination generates the conjugated diene system, while the ethoxy group is introduced via nucleophilic attack on the activated alkyne. Stereoelectronic effects dictate the preference for the (E,E)-configuration in the resulting diene, as evidenced by nuclear magnetic resonance (NMR) data.

Halogenated Hydrocarbon-Mediated Condensation

Patent-Derived Methodology

A patented method (CN108191625B) outlines a three-step synthesis starting from 4-(4-hydroxy-3-methoxyphenyl)-2-butanone, involving halogenated hydrocarbon solvents, pyrrolidine or piperidine bases, and n-hexanal. This approach achieves a total yield exceeding 78% under mild conditions, making it industrially viable.

Stepwise Procedure

- Base Activation : The starting ketone is dissolved in dichloromethane, followed by the addition of 2–5 equivalents of pyrrolidine. This step generates an enamine intermediate, enhancing the electrophilicity of the carbonyl group.

- Aldol Condensation : n-Hexanal, dissolved in dichloromethane, is introduced to the reaction mixture. The enamine attacks the aldehyde carbonyl, forming a β-hydroxy imine intermediate, which undergoes dehydration to yield an α,β-unsaturated imine.

- Hydrolysis and Cyclization : Addition of aqueous sodium hydroxide (10–15% w/w) hydrolyzes the imine to the corresponding enol, which tautomerizes to the final dienol product.

Optimization Parameters

- Solvent Effects : Dichloromethane outperforms 1,2-dichloroethane and carbon tetrachloride in terms of reaction rate and yield, likely due to its moderate polarity and low boiling point.

- Base Stoichiometry : Excess pyrrolidine (5 equivalents) minimizes side reactions but requires careful pH control during workup to prevent emulsion formation.

- Temperature : Room temperature (20–25°C) balances reaction speed and selectivity, avoiding exothermic decomposition observed at elevated temperatures.

Comparative Analysis of Methods

Mechanistic and Kinetic Considerations

Hydroelementation Pathway

Kinetic studies reveal a first-order dependence on diyne concentration and a half-order dependence on catalyst loading, suggesting a rate-determining oxidative addition step. Isotopic labeling experiments (D₂O) confirm that the hydroxyl proton originates from the solvent, supporting a metal-hydride intermediate.

Condensation Pathway Kinetics

The halogenated hydrocarbon method exhibits pseudo-first-order kinetics with respect to the ketone substrate. The rate-limiting step is identified as the dehydration of the β-hydroxy imine, which is accelerated by polar aprotic solvents. Arrhenius analysis gives an activation energy of 45 kJ/mol, consistent with a concerted elimination mechanism.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-5-methylhexa-2,4-dien-3-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into saturated alcohols.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products:

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of saturated alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-Ethoxy-5-methylhexa-2,4-dien-3-OL has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethoxy-5-methylhexa-2,4-dien-3-OL involves its interaction with molecular targets and pathways. The compound’s conjugated diene system allows it to participate in various chemical reactions, influencing its biological and chemical activity . The ethoxy and methyl groups contribute to its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The table below compares 1-Ethoxy-5-methylhexa-2,4-dien-3-OL with two analogs from the literature:

Key Observations:

- Compared to the aryl-substituted dienol in , the methyl and ethoxy groups in the target compound are weaker electron donors than phenyl rings, which may reduce stabilization of cationic intermediates in cyclization reactions.

- Reactivity:

- The carboxylic acid in undergoes hydrolysis and cyclization under acidic conditions, whereas the allylic alcohol in the target compound may participate in dehydration or conjugate addition.

- The Nazarov substrate in requires Lewis acids (e.g., FeCl₃) for cyclization, whereas the target compound’s ethoxy group could modulate acidity, enabling alternative catalytic pathways.

Reaction Optimization and Selectivity

- Cyclization Efficiency:

- The Nazarov reaction in achieved optimized yields (~80%) using DESs and Box–Behnken experimental design. For the target compound, analogous optimization would need to account for the ethoxy group’s steric hindrance and electron donation.

- Acid-catalyzed cyclization of the target compound may proceed with lower activation energy than the carboxylic acid derivative in , due to reduced steric bulk.

Q & A

Q. What are the established synthetic routes for 1-Ethoxy-5-methylhexa-2,4-dien-3-OL, and what key reaction conditions are required?

The compound can be synthesized via etherification or alcohol protection strategies. For example, sodium hydride (NaH) in tetrahydrofuran (THF) is a common base for deprotonating hydroxyl groups, enabling ethoxy group introduction (as seen in analogous dienol syntheses). Reaction conditions must avoid competing side reactions, such as polymerization of conjugated dienes, by maintaining low temperatures (0–5°C) and inert atmospheres . Retrosynthetic tools like AI-driven Template_relevance models (e.g., Reaxys, Pistachio) can predict feasible pathways by analyzing bond disconnections and functional group compatibility .

Q. How can the stereochemistry and regiochemistry of this compound be confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The coupling constants (-values) in -NMR reveal spatial relationships between protons on the diene system, while -NMR identifies carbon environments. For example, deshielded olefinic carbons (δ 120–140 ppm) confirm conjugation. X-ray crystallography provides definitive stereochemical assignment if crystalline derivatives are obtainable . Gas chromatography-mass spectrometry (GC-MS) may further validate purity and molecular weight .

Q. What are the stability challenges associated with this compound, and how can they be mitigated during storage?

The conjugated dienol system is prone to oxidation and Diels-Alder dimerization. Storage under inert gas (argon or nitrogen) at –20°C in amber vials minimizes degradation. Stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) can inhibit radical-mediated oxidation. Regular analytical checks (e.g., HPLC) are recommended to monitor purity over time .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the Nazarov cyclization of derivatives of this compound?

A two-level factorial DoE can screen variables (temperature, solvent, catalyst loading) to maximize cyclopentenone yields. For example, in analogous Nazarov reactions, phosphonium-based Deep Eutectic Solvents (DESs) improve reaction efficiency by stabilizing intermediates. Surface Responding Analysis (SRA) refines optimal conditions, balancing conversion and selectivity. This approach reduces trial-and-error inefficiencies and identifies synergistic variable interactions .

Q. How should researchers resolve contradictions in spectroscopic data for this compound, particularly in complex matrices?

Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or impurities. Use deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. High-resolution mass spectrometry (HRMS) confirms molecular formula, while 2D NMR techniques (COSY, HSQC) resolve overlapping signals. Collaborative data-sharing platforms (e.g., PubChem, ECHA) provide cross-referenced spectral libraries .

Q. What strategies enable enantioselective synthesis of chiral analogs of this compound?

Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation, Evans oxazolidinones) can induce stereocontrol. For example, palladium-catalyzed allylic alkylation with chiral ligands (e.g., BINAP) generates enantiomerically enriched intermediates. Kinetic resolution during enzymatic esterification (using lipases) is a green chemistry alternative. Stereochemical outcomes must be validated via chiral HPLC or circular dichroism (CD) .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cycloaddition reactions?

Electron-withdrawing groups (EWGs) on the diene increase reactivity in Diels-Alder reactions by lowering the LUMO energy. Computational tools (DFT calculations) model frontier molecular orbitals to predict regioselectivity. Experimental validation involves synthesizing substituted analogs and comparing reaction rates with model dienophiles (e.g., maleic anhydride) .

Methodological Considerations

- Synthetic Optimization : Use retrosynthetic software (e.g., Reaxys) to prioritize routes with minimal protecting-group manipulations .

- Data Analysis : Employ multivariate statistics (e.g., principal component analysis) to interpret complex spectroscopic datasets .

- Safety Protocols : Adhere to ECHA guidelines for handling hazardous intermediates, including proper PPE and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.